molecular formula C12H23N3 B182127 1-[2-(Diallylamino)-ethyl]-piperazine CAS No. 199475-35-9

1-[2-(Diallylamino)-ethyl]-piperazine

Cat. No.: B182127
CAS No.: 199475-35-9
M. Wt: 209.33 g/mol
InChI Key: SFAMDHGYCIJPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical and Pharmaceutical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.gov Its unique structural and physicochemical properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. nih.gov The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's pharmacokinetic profile, including improving water solubility and bioavailability. nih.gov

Piperazine derivatives have demonstrated a vast range of pharmacological activities. nih.gov They are integral to the structure of numerous drugs with applications as antipsychotics, antidepressants, and anxiolytics. nih.gov Beyond the central nervous system, these compounds have been investigated for their potential as antitumor, antibacterial, anti-inflammatory, antifungal, and antidiabetic agents. nih.gov The versatility of the piperazine core allows chemists to synthesize a diverse library of compounds by introducing various substituents at the nitrogen atoms, thereby fine-tuning their biological activity and therapeutic potential. nih.gov This adaptability has cemented the piperazine moiety as a critical component in the development of new therapeutic agents. nih.gov

Rationale for In-depth Academic Investigation of 1-[2-(Diallylamino)-ethyl]-piperazine

The specific compound, this compound, presents a compelling case for detailed academic study due to the unique combination of its constituent functional groups: the well-established piperazine pharmacophore and the reactive diallylamino moiety. While extensive research on this specific molecule is not widely published, its structure suggests several avenues for investigation.

The primary rationale for its study lies in its potential as a versatile synthetic intermediate. The two allyl groups attached to the tertiary amine are highly reactive and can participate in a variety of chemical transformations. These include, but are not limited to:

Polymerization: The allyl groups can undergo polymerization reactions, making the molecule a potential monomer for the synthesis of novel polymers with integrated piperazine units. These polymers could have applications in drug delivery systems or as specialized resins.

Cross-coupling reactions: The double bonds of the allyl groups are amenable to various metal-catalyzed cross-coupling reactions, allowing for the facile introduction of new functional groups and the construction of more complex molecular architectures.

Ligand Development: The presence of multiple nitrogen atoms and the potential for coordination through the allyl groups make this compound a candidate for the development of novel ligands for catalysis or metal sequestration.

From a medicinal chemistry perspective, the diallylamino group could modulate the biological activity of the piperazine core in novel ways. The lipophilicity and steric bulk of the diallyl substituent could influence receptor binding and pharmacokinetic properties. Furthermore, the allyl groups could serve as handles for bioconjugation or as sites for metabolic activation, potentially leading to the design of new prodrugs. The investigation of such structure-activity relationships is a fundamental aspect of drug discovery. nih.gov

Given these potential applications in both materials science and pharmacology, a thorough investigation into the synthesis, reactivity, and biological activity of this compound is well-justified.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₃N₃ cymitquimica.com
Molecular Weight 209.3311 g/mol cymitquimica.com
IUPAC Name N-(2-piperazin-1-ylethyl)-N-prop-2-enyl-prop-2-en-1-amine cymitquimica.com
Synonyms 1-(2-Diallylaminoethyl)piperazine, Diallyl-(2-piperazin-1-yl-ethyl)-amine cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h3-4,13H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAMDHGYCIJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCN1CCNCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371024
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199475-35-9
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199475-35-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 2 Diallylamino Ethyl Piperazine and Analogous Structures

General Principles of Piperazine (B1678402) Ring Synthesis

The piperazine scaffold is a ubiquitous motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govgoogle.com These can be broadly categorized and include:

Reaction of 1,2-dihaloethanes with ammonia (B1221849) or primary amines: This is a classical and industrially significant method for producing piperazine and its simple alkyl derivatives.

Cyclization of diethanolamine (B148213) derivatives: The dehydration and cyclization of diethanolamine or its N-substituted analogs can yield piperazines, often under high temperature and pressure with suitable catalysts. researchgate.net

Reduction of pyrazines or diketopiperazines: Pyrazines can be catalytically hydrogenated to afford piperazines. Similarly, diketopiperazines, which are readily prepared from α-amino acids, can be reduced to the corresponding piperazine derivatives. prepchem.com

From primary amines and nitrosoalkenes: A more recent approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. google.com

These methods provide the foundational piperazine ring, which is the starting point for the introduction of the more complex diallylaminoethyl side chain.

Strategies for N-Substitution in Piperazine Frameworks Relevant to 1-[2-(Diallylamino)-ethyl]-piperazine

The primary challenge in synthesizing this compound lies in the selective mono-alkylation of the piperazine nitrogen. Several strategies can be employed to achieve this, often requiring the use of protecting groups to prevent undesired double alkylation.

Direct alkylation of piperazine with a suitable electrophile is a straightforward approach. To synthesize the target compound, this would involve the reaction of piperazine with a 2-(diallylamino)ethyl halide, such as the chloride or bromide.

A common challenge with this method is controlling the selectivity between mono- and di-alkylation, as the initially formed product is still nucleophilic and can react further. researchgate.net To circumvent this, several techniques are employed:

Use of a large excess of piperazine: This statistical approach favors the mono-alkylation product. However, it necessitates a difficult separation of the product from the unreacted starting material.

Use of a mono-protected piperazine: This is the most common and generally preferred method for achieving high selectivity. researchgate.net One of the piperazine nitrogens is protected with a group like tert-butoxycarbonyl (Boc), which deactivates it towards alkylation. The unprotected nitrogen can then be alkylated, followed by the removal of the protecting group to yield the mono-substituted piperazine.

The synthesis of the required alkylating agent, 2-(diallylamino)ethyl chloride, would likely proceed from diallylamine (B93489) and 2-chloroethanol, followed by conversion of the alcohol to the chloride using a reagent like thionyl chloride.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is highly applicable to the synthesis of N-substituted piperazines. nih.govmasterorganicchemistry.com This method involves the reaction of an amine (in this case, piperazine) with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would entail the reaction of piperazine with (diallylamino)acetaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.comyoutube.com

Similar to nucleophilic alkylation, the use of a mono-protected piperazine is advantageous to ensure selective reaction at one nitrogen atom. The required aldehyde, (diallylamino)acetaldehyde, could be synthesized from the oxidation of 2-(diallylamino)ethanol.

Another viable strategy involves the formation of an amide bond followed by its reduction to an amine. This two-step process can be highly efficient.

The synthesis would begin with the acylation of piperazine (or a mono-protected derivative) with a suitable carboxylic acid derivative, such as (diallylamino)acetyl chloride or (diallylamino)acetic acid activated with a coupling agent. This forms the intermediate amide, 1-[(diallylamino)acetyl]piperazine.

Introduction of the Diallylaminoethyl Side Chain

The key step in the synthesis of this compound is the introduction of the diallylaminoethyl moiety. This can be achieved through several convergent synthetic routes:

Route A: Alkylation of Piperazine. This involves the reaction of mono-Boc-piperazine with pre-synthesized 2-(diallylamino)ethyl chloride, followed by deprotection of the Boc group.

Route B: Reductive Amination. Mono-Boc-piperazine can be subjected to reductive amination with (diallylamino)acetaldehyde, followed by deprotection.

Route C: Acylation-Reduction. Mono-Boc-piperazine is first acylated with (diallylamino)acetic acid, and the resulting amide is then reduced with a strong hydride reagent, followed by deprotection.

Route D: Sequential Alkylation. An alternative approach starts with N-(2-aminoethyl)piperazine. sigmaaldrich.com This commercially available starting material can be directly di-allylated on the primary amine nitrogen using an allyl halide, such as allyl bromide, in the presence of a suitable base. This route avoids the need for protecting groups on the piperazine ring, as the primary amine is generally more nucleophilic than the secondary amines of the piperazine core under controlled conditions.

Optimization and Scale-up Considerations for Laboratory Synthesis

When preparing compounds like this compound on a larger laboratory scale, several factors must be considered to ensure efficiency, safety, and purity.

Choice of Synthetic Route: The selection of the optimal synthetic pathway will depend on the availability and cost of starting materials, the robustness and reproducibility of the reactions, and the ease of purification. For instance, while direct alkylation with a large excess of piperazine may seem simple, the subsequent separation can be challenging on a larger scale. Routes involving protecting groups often offer cleaner reactions and simpler purifications, despite adding extra steps.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, reaction time, and stoichiometry is crucial. For example, in reductive amination, the choice of solvent can significantly impact the reaction rate and yield.

Purification: The purification of the final product and intermediates is a key consideration. Chromatographic methods, while effective at a small scale, can be cumbersome and expensive for larger quantities. Therefore, routes that yield products amenable to crystallization or distillation are often preferred for scale-up.

Safety: The safety of all reagents and reaction conditions must be carefully evaluated. For example, the use of highly reactive and pyrophoric reagents like lithium aluminum hydride requires stringent anhydrous conditions and careful handling protocols.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 1 2 Diallylamino Ethyl Piperazine Derivatives

The Piperazine (B1678402) Core as a Privileged Scaffold in Bioactive Molecules

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure is widely recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a vast range of therapeutic areas. nih.govmdpi.com Its prevalence stems from a combination of favorable physicochemical and structural properties. The two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic profiles. mdpi.comeurekaselect.com

The basic nature of the piperazine nitrogens (with appropriate pKa values) often leads to improved aqueous solubility and oral bioavailability of drug candidates. nih.govnih.gov This feature is crucial for designing molecules with desirable ADME (absorption, distribution, metabolism, and excretion) characteristics. Furthermore, the piperazine ring offers a degree of conformational rigidity while serving as a versatile linker or scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets. mdpi.comnih.gov This structural utility has been exploited in the development of drugs for oncology, infectious diseases, inflammation, and central nervous system disorders. nih.govresearchgate.net

Elucidation of Functional Group Contributions to the Biological Activity Profile of 1-[2-(Diallylamino)-ethyl]-piperazine

The biological activity of the parent compound, this compound, is a composite of the contributions from its three primary structural motifs: the piperazine ring, the ethylene (B1197577) linker, and the diallylamino group.

The Piperazine Moiety : As the foundational scaffold, the piperazine ring primarily serves as a basic, hydrophilic anchor. The unsubstituted nitrogen atom (at position 4) provides a key site for hydrogen bonding and salt formation, which can be critical for receptor interaction and for imparting favorable pharmacokinetic properties like solubility. nih.gov

The Diallylamino Moiety : This tertiary amine features two allyl groups. The unsaturated nature of the allyl groups introduces regions of electron density (π-systems) that can engage in different types of non-covalent interactions with biological targets compared to simple alkyl groups. Furthermore, the allyl groups provide a lipophilic character that can influence membrane permeability and access to hydrophobic binding pockets.

Systematic Structural Modifications and Their Influence on Potency and Selectivity

Structure-activity relationship (SAR) studies on related piperazine derivatives provide a framework for understanding how modifications to this compound could influence its pharmacological profile.

Derivatizations of the Diallylamino Moiety

Modification of the terminal amino group is a common strategy to modulate potency and selectivity. By comparing the diallyl structure to other N-substituents in analogous aminoethylpiperazines, clear SAR trends emerge. For instance, altering the steric bulk and electronic nature of the substituents on the terminal nitrogen can dramatically affect biological activity.

Table 1: Influence of N-Substituents on the Aminoethyl-Piperazine Scaffold

CompoundCore StructureTerminal Amino GroupKey Structural FeaturePotential SAR Implication
1-[2-(Dimethylamino)ethyl]piperazinePiperazine-ethyl-N(CH₃)₂Small, non-bulky alkyl groups.Serves as a baseline for steric effects. sigmaaldrich.com
1-[2-(Diisopropylamino)ethyl]piperazinePiperazine-ethyl-N(CH(CH₃)₂)₂Bulky, sterically hindering alkyl groups.May enhance selectivity by preventing binding to certain off-targets or improve binding by filling a large hydrophobic pocket. nih.gov
This compoundPiperazine-ethyl-N(CH₂CH=CH₂)₂Unsaturated allyl groups.Introduces π-systems for potential π-π or cation-π interactions; offers different conformational flexibility compared to saturated alkyls. cymitquimica.com

Modifications of the Ethylene Linker

The length of the alkyl chain separating the piperazine ring from a terminal functional group is a critical parameter. In studies of piperazine-based histamine (B1213489) H3 receptor antagonists, extending the linker from two to four carbons resulted in a significant decrease in binding affinity, highlighting the importance of optimal spacing for receptor fit. nih.gov This suggests that the ethylene linker in this compound is likely optimal for a specific spatial orientation, and modifications could be used to target different receptors or subtypes.

Table 2: Effect of Linker Length on the Activity of Piperazine Derivatives (Illustrative Example)

Compound SeriesLinker Length (n)Observed Effect on hH₃R Affinity (Kᵢ)Reference
tert-butyl analogues2 carbons16.0 nM nih.gov
3 carbons37.8 nM
4 carbons397 nM

Substitutions and Annulations on the Piperazine Heterocycle

The piperazine ring itself is a prime target for modification. Introducing substituents on the second nitrogen (N4) or on the carbon atoms of the ring can fine-tune the molecule's properties. For example, in a series of N-type calcium channel inhibitors, substitution on the piperazine ring was a key strategy. researchgate.net Similarly, in a series of ligands for the α2δ-1 subunit of calcium channels, placing small alkyl groups (e.g., methyl) on the piperazine ring carbons led to highly active compounds. nih.gov These modifications can alter basicity, introduce new interaction points, or restrict the ring's conformation.

Table 3: Examples of Piperazine Ring Modifications and Their Impact

Modification TypeExampleResulting EffectReference
N4-SubstitutionAddition of a benzhydryl groupLed to potent N-type calcium channel blockers. researchgate.net
C-SubstitutionIntroduction of methyl groups (e.g., 3-methyl or 3,5-dimethyl)Generated highly active and selective ligands for the Caᵥα2δ-1 subunit. nih.gov
Annulation (Fusion)Fusing the piperazine with a tricyclic heterocycleCreated multireceptor atypical antipsychotics. nih.gov

Impact of Stereochemical Configurations on Pharmacological Profiles

When chiral centers are introduced into piperazine derivatives, the resulting stereoisomers often exhibit profoundly different pharmacological activities. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers displayed potent analgesic (agonist) activity, whereas some (R)-(-) enantiomers showed narcotic antagonist activity. nih.gov This enantioselectivity underscores that the precise 3D arrangement of the pharmacophore is critical for the nature and potency of the biological response. Similarly, for piperazinyl bicyclic derivatives targeting the Caᵥα2δ-1 subunit, the biological activity was found to reside primarily in the R-enantiomer of the side chain. nih.gov This demonstrates that stereochemistry is a crucial element in designing selective and potent piperazine-based therapeutic agents.

Computational and Theoretical Approaches to SAR Analysis

Computational methods have become indispensable in medicinal chemistry for accelerating the drug design process and reducing costs. For piperazine derivatives, these techniques provide valuable insights into how structural modifications influence their biological activity. By modeling the interactions between these compounds and their biological targets, researchers can predict the efficacy of new derivatives and prioritize them for synthesis and further testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

One study focused on a series of piperazine derivatives as mTORC1 inhibitors for cancer therapy. The QSAR model developed in this study revealed that the inhibitory activity (pIC50) was significantly correlated with several molecular descriptors, including the energy of the lowest unoccupied molecular orbital (E-LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). The model demonstrated good predictive power, suggesting its utility in designing new piperazine-based mTORC1 inhibitors with enhanced activity.

Another QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors identified constitutional descriptors such as Sv (sum of atomic van der Waals radii), nDB (number of double bonds), and nO (number of oxygen atoms) as crucial for their binding affinity to the renin enzyme. This model also showed strong predictive capability, providing a framework for designing more potent renin inhibitors.

The table below summarizes key findings from representative QSAR studies on piperazine derivatives.

Therapeutic Target Key Molecular Descriptors Statistical Significance Reference
mTORC1E-LUMO, ω, MR, Log S, PSA, nR² = 0.78
ReninSv, nDB, nOR² = 0.846
AcetylcholinesteraseCoMFA modelr² = 0.947
D2, 5-HT1A, 5-HT2A Receptors2D and 3D descriptorsStatistically reliable models

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For piperazine derivatives, docking studies have provided detailed insights into their binding modes with various biological targets.

For instance, in a study of piperazine derivatives as potential antimicrobial agents, molecular docking was used to investigate their interactions with microbial enzymes. The results were encouraging for the potential of these compounds to overcome microbial resistance. nih.gov Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein, a cancer-associated target, helped to elucidate their binding mechanism and potential as anticancer agents. nih.gov

Molecular dynamics (MD) simulations further enhance the understanding of ligand-target interactions by simulating the movement of atoms and molecules over time. These simulations can reveal the stability of the ligand-receptor complex and the crucial amino acid residues involved in the interaction. For example, MD simulations of a potent piperazine-based sigma receptor 1 (S1R) agonist helped to identify the key residues responsible for its high affinity.

The table below provides a summary of molecular docking studies on various piperazine derivatives.

Target Protein Docking Software Key Findings Reference
CAIXAutoDock4Identification of binding residues nih.gov
Androgen ReceptorNot specifiedBinding affinities of -7.5 and -7.1 kcal/mol nih.gov
AcetylcholinesteraseNot specifiedElucidation of binding interactions
DNA Gyrase and CYP51Not specifiedInsight into antimicrobial mechanism chemicalbook.com

In Silico Prediction of Druggability and Bioactivity Landscapes

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. These predictions are crucial for assessing the "druggability" of a compound and its likelihood of success in clinical trials.

For piperazine derivatives, in silico ADME/Tox predictions have been integrated into the drug design process to optimize their pharmacokinetic profiles. Studies have evaluated parameters such as aqueous solubility, membrane permeability, and potential for adverse effects. For example, in the study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, in silico ADME/Tox results indicated that the compounds had the potential to target CAIX-expressing cancers with favorable druggability profiles. nih.gov

Bioactivity landscapes are another powerful in silico tool that maps the relationship between structural similarity and biological activity. These maps can help to identify "activity cliffs," where small structural changes lead to large changes in activity, providing valuable information for SAR exploration.

The table below summarizes the types of in silico predictions made for piperazine derivatives.

Predicted Property Computational Tool/Method Significance Reference
ADME/ToxNot specifiedAssessment of druggability and safety nih.gov
Pharmacokinetic ProfilesNot specifiedSelection of new candidate compounds
BioavailabilityNot specifiedOptimization of lead compounds nih.gov

In Vitro Biological Activity Spectrum of this compound

Following a comprehensive review of scientific literature and databases, there is currently no publicly available research detailing the in vitro biological activity of the specific chemical compound this compound on the enzyme targets outlined in the requested article structure.

Extensive searches were conducted to find data regarding the enzyme inhibition potentials of this compound, focusing on the following pathways:

In Vitro Biological Activity Spectrum of 1 2 Diallylamino Ethyl Piperazine

Enzyme Inhibition Potentials

Glycogen Synthase Kinase-3 Beta (GSK-3β) Modulation

The search did not yield any specific studies, experimental data (such as IC₅₀ or Kᵢ values), or detailed research findings for 1-[2-(Diallylamino)-ethyl]-piperazine in relation to these enzymes. Therefore, the generation of an article with the requested scientifically accurate content and data tables for each specified section and subsection is not possible at this time.

While research exists on various other piperazine (B1678402) derivatives and their effects on these enzyme systems, the strict requirement to focus solely on this compound prevents the inclusion of such information.

Receptor Binding and Modulation Studies

The interaction of piperazine derivatives with various receptor systems is a key area of pharmacological research. These compounds have been shown to bind to a range of receptors, often with high affinity, indicating their potential to modulate multiple signaling pathways within the central nervous system and other tissues.

Dopamine (B1211576) Receptor (D2 and D3) Interactions

Piperazine derivatives are well-known for their interaction with dopamine D2 and D3 receptors, which are crucial targets for antipsychotic and antidepressant medications. researchgate.net Structure-activity relationship (SAR) studies on analogues of certain piperazine-containing compounds have been conducted to understand the influence of substitutions on the piperazine ring on binding affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

Research has focused on developing N-phenylpiperazine analogs that can selectively bind to the D3 receptor subtype. nih.gov This selectivity is considered a desirable trait for potential therapeutic agents. For instance, certain 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs have demonstrated high affinity for the human D3 receptor with significant selectivity over the D2 receptor. nih.gov The binding of these selective compounds is often consistent with a bitopic binding model, where the ligand interacts with both the primary and a secondary binding pocket on the receptor. nih.gov

Functional assays, such as the GTPγS binding assay, have been used to assess the activity of these compounds. nih.gov Some derivatives have been identified as potent and selective D3 receptor partial agonists. researchgate.netnih.gov The development of D3 receptor selective ligands is driven by the hypothesis that they may offer therapeutic benefits for conditions like substance abuse and neuropsychiatric disorders with a reduced side-effect profile compared to non-selective D2/D3 ligands. acs.org

Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives

Compound Type Target Receptor Binding Affinity (Ki, nM) Selectivity (D2/D2) Reference
N-phenylpiperazine analogs Human D3 Receptor Nanomolar range ~500-fold vs. D2 nih.gov
Acylaminobutylpiperazines Human D3 Receptor <10 nM 5.4 to 56-fold vs. D2 acs.org
7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues D3 Receptor High High nih.gov

This table is representative of findings for various piperazine derivatives and does not represent data for this compound specifically.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is another important target for piperazine-based compounds. nih.govnih.gov The H3R is primarily expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. acs.org Antagonists of the H3R are being investigated for their potential in treating a variety of neurological and psychiatric disorders. nih.govacs.org

Studies have identified piperazine derivatives that act as potent H3R antagonists with low nanomolar affinities. nih.gov The design of these compounds often involves connecting a piperazine moiety to an H3R pharmacophore. nih.gov Interestingly, research has also explored the development of multi-target-directed ligands that combine H3R antagonism with other pharmacological activities, such as inhibiting β-amyloid oligomerization, which is relevant to Alzheimer's disease. nih.gov

The protonation state of the piperazine ring has been shown to be a key factor in the interaction with the H3R. acs.org The piperazine moiety is often a critical structural element for achieving high affinity at this receptor. acs.org

Sigma Receptor (σ1 and σ2) Binding Profile

Sigma receptors, classified as σ1 and σ2, are unique proteins that are not G-protein coupled receptors. nih.gov They are involved in a variety of cellular functions and are considered therapeutic targets for several conditions, including psychiatric disorders and neuropathic pain. nih.govmdpi.com Many piperazine derivatives have been found to interact with both sigma receptor subtypes. acs.org

While many ligands show affinity for both receptors, some piperazine derivatives exhibit a degree of selectivity. acs.org The nature of the substituent on the piperazine ring can influence the binding preference for σ1 over σ2 receptors. acs.org For instance, in some series of compounds, replacing a piperidine (B6355638) moiety with a piperazine can significantly alter the affinity for the σ1 receptor. acs.orgnih.gov

The development of selective σ2 receptor ligands is an active area of research, with structure-based drug design and large-scale docking screens being employed to identify novel chemotypes. nih.gov Some of these newly identified ligands have shown high affinity and selectivity for the σ2 receptor over the σ1 receptor. nih.gov

Table 2: Sigma Receptor Binding Profile of a Piperazine Derivative (Compound 4)

Compound Target Receptor Binding Affinity (Ki, nM) Reference
4 hH3R 3.17 acs.org
σ1R 1531 acs.org

This table shows data for a specific piperazine derivative (compound 4 from the cited study) to illustrate the differential binding at histamine and sigma receptors.

Serotonin (B10506) Receptor (5-HT1A, 5-HT3, 5-HT7, 5-HT2A, 5-HT6) Affinity and Functional Activity

The serotonin system is a major target for drugs treating mood disorders, anxiety, and psychosis. Piperazine derivatives have been extensively studied for their interactions with various serotonin receptor subtypes. nih.gov

Specifically, 1,2,4-trisubstituted piperazine derivatives have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors. nih.gov These studies have shown that the substitution pattern on the piperazine ring can influence the affinity for these receptors. nih.gov Some of these compounds have been identified as postsynaptic 5-HT1A partial agonists. nih.gov

Furthermore, research into dual 5-HT1A and 5-HT7 receptor ligands has been pursued, with the aim of developing novel treatments for cognitive and anxiety-related disorders. nih.gov By modifying the pharmacophore of existing molecules, new piperazine derivatives have been designed that exhibit high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov Functional studies have characterized some of these dual-acting compounds as 5-HT1A full agonists and 5-HT7 antagonists, a profile suggestive of potential antidepressant effects. nih.gov

Adenosine (B11128) A2A Receptor Inverse Agonism

The adenosine A2A receptor (A2AAR) is a Gs-coupled receptor that has been explored as a therapeutic target for various conditions, including Parkinson's disease. nih.govnih.gov While the provided search results focus more on A2AAR agonists and antagonists, the concept of inverse agonism at this receptor is a relevant area of pharmacology. nih.govnih.gov Inverse agonists stabilize the inactive conformation of the receptor. nih.gov

The development of ligands for the A2AAR has led to the identification of various chemical scaffolds that can act as agonists, antagonists, or partial agonists. nih.gov While specific data on this compound as an A2AAR inverse agonist is not available in the provided results, the general field of A2AAR pharmacology is well-established, with structures of the receptor in complex with inverse agonists having been determined. nih.gov

In Vitro Antimicrobial Research

Beyond their effects on the central nervous system, some piperazine derivatives have been investigated for their antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens.

Studies have evaluated the ability of certain piperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine (NMP), to act as efflux pump inhibitors in bacteria like Escherichia coli. nih.gov Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the susceptibility of bacteria to existing antimicrobial agents. nih.gov NMP has been shown to potentiate the activity of antibiotics like florfenicol, ciprofloxacin, and tetracycline (B611298) against multidrug-resistant E. coli strains that overexpress efflux pumps. nih.gov

Other research has focused on the synthesis and in vitro antimicrobial screening of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl] piperazine. nih.gov These studies have identified compounds with promising activity against various bacterial and fungal strains. nih.gov

**Table 3: Effect of an Efflux Pump Inhibitor Piperazine Derivative (NMP) on MICs of Antibiotics against *E. coli***

Antibiotic Strain MIC without NMP (µg/mL) MIC with NMP (µg/mL) Fold Decrease in MIC Reference
Florfenicol AG112 (acrAB-overexpressing) >256 64 ≥4 nih.gov
Ciprofloxacin AG112 (acrAB-overexpressing) 0.5 0.125 4 nih.gov
Tetracycline AG112 (acrAB-overexpressing) 64 16 4 nih.gov

This table illustrates the synergistic effect of a piperazine-based efflux pump inhibitor with various antibiotics.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

No studies detailing the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains were identified. Therefore, no data tables on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against specific bacterial species can be provided.

Antifungal Activity Assays

There is no available research in the public domain that has evaluated the antifungal properties of this compound. Consequently, information regarding its activity against various fungal strains is not available.

Antimycobacterial Potential against Mycobacterium tuberculosis and Related Species

A search for the antimycobacterial potential of this compound yielded no results. There are no published reports on its efficacy against Mycobacterium tuberculosis or any other related mycobacterial species.

In Vitro Cytotoxicity and Anticancer Mechanisms

Cytotoxic Effects on Various Human Cancer Cell Lines

No experimental data on the cytotoxic effects of this compound on human cancer cell lines, including but not limited to breast, lung, gastric, cervical, hepatic, or colon cancer, could be located in the reviewed literature.

Cell Cycle Perturbation Analyses

Information regarding the effect of this compound on the cell cycle of cancer cells is not available. There are no studies that have investigated whether this specific compound can induce cell cycle arrest at any phase.

Apoptosis Induction Pathways

The mechanism of action regarding the induction of apoptosis by this compound has not been studied. There is no information available on whether it can trigger programmed cell death or on the specific apoptosis induction pathways it might activate.

DNA Intercalation and Related Molecular Mechanisms

The piperazine moiety is a key pharmacophore in a number of compounds that interact with DNA. While direct studies on this compound are absent, research on other piperazine-containing molecules suggests potential mechanisms of DNA interaction.

One of the primary ways small molecules can interact with DNA is through intercalation, where a planar aromatic ring system inserts itself between the base pairs of the DNA double helix. However, the structure of this compound lacks a large, planar aromatic system typically required for classical intercalation.

Alternatively, compounds containing piperazine can engage in groove-binding. The cationic piperazino groups, which are bulky and have limited flexibility, can interact with the grooves of the DNA helix. Molecular modeling studies on some unfused aromatic systems with terminal piperazino groups have indicated that these bulky substituents are often too large to fit into the minor groove when part of an intercalating complex. nih.gov Instead, they can form significant electrostatic and van der Waals interactions within the major groove of the DNA. nih.gov

In Vitro Antioxidant Properties

The antioxidant potential of a chemical compound refers to its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in a variety of disease processes. Piperazine derivatives have been a subject of interest in the search for novel antioxidants.

A common method to evaluate in vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. A lower IC50 value (the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%) indicates a higher antioxidant activity.

While no specific DPPH assay results are available for this compound, numerous studies have demonstrated the antioxidant potential of various piperazine derivatives. The presence of the piperazine nucleus can be a key contributor to the antioxidant properties of a molecule. For instance, the introduction of a piperazine ring to other heterocyclic structures has been shown to yield compounds with significant antioxidant activity.

Below is an illustrative table showcasing the DPPH radical scavenging activity of some hypothetical piperazine derivatives to demonstrate how such data is typically presented.

CompoundIC50 (µM)
Hypothetical Piperazine Derivative A 45.2
Hypothetical Piperazine Derivative B 112.8
Ascorbic Acid (Standard) 25.5
This compound Data not available

This table is for illustrative purposes only. The data presented for hypothetical derivatives does not represent actual experimental results.

In Vitro Antiviral Investigations

The piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds with a wide range of pharmacological activities, including antiviral effects.

Although no specific in vitro antiviral studies have been reported for this compound, research on the parent piperazine molecule and its derivatives provides insight into potential antiviral mechanisms. For example, piperazine itself has been shown to exhibit antiviral activity against Chikungunya virus, an alphavirus. Structural studies revealed that piperazine binds to a conserved hydrophobic pocket of the viral capsid protein. This binding offers a potential mechanism for therapeutic intervention.

Furthermore, various derivatives of piperazine have been synthesized and evaluated for their antiviral properties against a range of viruses. The modification of the piperazine ring with different substituents can significantly impact the antiviral potency and spectrum of activity. These findings underscore the potential of piperazine-containing compounds as a promising class for the development of novel antiviral agents.

The diallylamino moiety in this compound introduces a flexible and lipophilic component to the molecule, which could influence its interaction with viral proteins or membranes. However, without experimental data, its specific contribution to any potential antiviral activity remains speculative.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

For 1-[2-(Diallylamino)-ethyl]-piperazine, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The protons on the piperazine (B1678402) ring, the ethyl linker, and the diallyl groups would each produce unique signals. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would arise from spin-spin coupling with neighboring protons, thus helping to establish the connectivity of the ethyl bridge between the two nitrogen-containing moieties.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., aliphatic, olefinic).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values are estimates and can vary based on solvent and experimental conditions.)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperazine ring (4H) ~2.4 - 2.6 Multiplet
Piperazine ring (4H) ~2.6 - 2.8 Multiplet
N-CH₂ (ethyl) ~2.5 Triplet
N-CH₂ (ethyl) ~2.7 Triplet
N-CH₂ (allyl) ~3.0 - 3.2 Doublet
CH (allyl) ~5.7 - 5.9 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are estimates.)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperazine ring ~45 - 55
N-CH₂ (ethyl) ~55 - 60
N-CH₂ (allyl) ~50 - 55
=CH (allyl) ~130 - 135

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₂₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides corroborating structural evidence. The molecule can break apart in predictable ways upon ionization. Common fragmentation pathways for this compound would likely involve the cleavage of the C-C bond in the ethyl linker or the loss of an allyl group, leading to characteristic fragment ions that can be identified by their m/z values.

Table 3: Predicted HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₂H₂₄N₃⁺ 210.1970
[M-C₃H₅]⁺ C₉H₁₈N₃⁺ 168.1501

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The C-H stretching vibrations of the aliphatic (piperazine and ethyl) and vinylic (allyl) groups would appear in the region of 2800-3100 cm⁻¹. A key indicator of the allyl groups would be the C=C stretching vibration, which typically appears around 1640-1650 cm⁻¹. The C-N stretching vibrations of the tertiary amines would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
C-H (Aliphatic) Stretch 2850 - 3000
C-H (Vinylic) Stretch 3010 - 3095
C=C (Alkene) Stretch 1640 - 1650
C-N (Amine) Stretch 1000 - 1300

X-ray Crystallography for Solid-State Structure Confirmation (if applicable to crystalline derivatives)

The direct application of X-ray crystallography to this compound would first require that the compound be a solid that can be grown into a high-quality single crystal. As many amine compounds are oils at room temperature, this may not be straightforward. However, it is a common strategy to prepare crystalline derivatives, such as salts (e.g., hydrochlorides, picrates) or co-crystals. If a suitable crystalline derivative of this compound were prepared, X-ray analysis would confirm the connectivity established by NMR and provide invaluable insight into its solid-state conformation, including the orientation of the piperazine ring and the diallylamino substituent. Currently, there is no publicly available crystal structure for this specific compound in the Cambridge Structural Database (CSD).

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Carbon-13
Hydrogen

Potential for Advanced Applications and Future Research Directions

Role in Rational Drug Design and Optimization Strategies

The piperazine (B1678402) ring is a cornerstone in modern drug discovery, featured in numerous FDA-approved medications for a wide range of therapeutic areas. nih.govresearchgate.net Its prevalence is due to the significant influence it exerts on the physicochemical and pharmacological properties of a molecule. The two nitrogen atoms can act as hydrogen bond acceptors or can be protonated under physiological conditions, enhancing aqueous solubility and enabling interactions with biological targets. researchgate.netmdpi.com

In the context of 1-[2-(Diallylamino)-ethyl]-piperazine, the secondary amine at the N4 position of the piperazine ring is a prime site for modification. Rational drug design strategies would involve introducing a variety of substituents at this position to modulate a compound's pharmacodynamic and pharmacokinetic profile. For instance, attaching aryl or heteroaryl groups can introduce specific interactions with target proteins, a common strategy in developing agents for the central nervous system or oncology. researchgate.netmdpi.comnih.gov The ethyl-diallylamino portion can be considered the "vector" group, while the N4-position offers a "handle" for attaching diverse "warheads" or specificity-determining fragments.

The diallylamino group itself offers further opportunities for optimization. The allyl groups can be modified to fine-tune lipophilicity, steric bulk, or metabolic stability. This dual capacity for modification at both ends of the molecule makes it a highly versatile scaffold for creating new chemical entities with improved efficacy and target selectivity.

Exploration as Chemical Biology Probes for Target Validation

Chemical biology probes are essential tools for dissecting biological pathways and validating novel drug targets. The structure of this compound is particularly well-suited for development into such probes. The piperazine core is a known pharmacophore for various receptors, including serotonergic, dopaminergic, and histamine (B1213489) receptors, making it a valuable starting point for designing probes to investigate these systems. researchgate.net

The most significant feature for this application is the diallylamino moiety. The terminal double bonds of the allyl groups are amenable to a range of bioorthogonal chemistry reactions. These reactions allow for the attachment of reporter tags—such as fluorophores, biotin, or photo-crosslinkers—to the molecule in a biological environment without interfering with native cellular processes. For example, a probe based on this scaffold could be designed to bind to a specific receptor; upon binding, a fluorescent tag could be attached via a click chemistry reaction to the allyl group, allowing for visualization and quantification of the target. This strategy is invaluable for target identification, occupancy studies, and understanding drug-target engagement.

Development of Targeted Delivery Systems, e.g., as Components of Nucleic Acid Transfection Lipoplexes

The delivery of genetic material, such as plasmid DNA (pDNA) and RNA, into cells is a cornerstone of gene therapy and modern biotechnology. This process often relies on cationic lipids, which self-assemble with negatively charged nucleic acids to form nanoparticles called lipoplexes. nih.gov These particles protect the genetic cargo and facilitate its entry into cells via endocytosis. nih.gov

The piperazine moiety in this compound makes it an excellent candidate for the headgroup of a cationic lipid. The nitrogen atoms of the piperazine ring can be protonated to acquire a positive charge, which is essential for complexing with nucleic acids. mdpi.com Research has shown that molecules containing piperazine with N-ethanamine groups can be used to design novel ionizable aminolipid head groups for lipid nanoparticles, which are a key component of modern drug delivery systems. broadpharm.com

To convert this compound into a functional transfection agent, long hydrophobic tails (e.g., from fatty acids like oleic acid) would be attached to the molecule, likely at the diallylamino nitrogen, to create an amphiphilic structure. The resulting cationic lipid could then be formulated with a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to form lipoplexes. nih.gov The unsaturated allyl groups might also play a role in the fusogenicity of the lipid, potentially aiding in the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection. nih.gov

Investigations in Bioengineering and Biocatalysis Applications

The unique chemical properties of this compound suggest its potential use in bioengineering and biocatalysis. Piperazine and its derivatives are known to be effective ligands for a variety of metal ions. rsc.org This property could be exploited to create novel metal complexes with catalytic activity. By incorporating such a complex into a protein scaffold, it may be possible to design artificial metalloenzymes for specific biocatalytic transformations that are not found in nature.

In the realm of bioengineering, the diallylamino group is particularly noteworthy. The two allyl double bonds provide a platform for polymerization reactions. This could enable the use of this compound as a monomer or cross-linking agent to create functional polymers and hydrogels. These materials could have applications in tissue engineering, controlled-release drug delivery systems, or as smart materials that respond to changes in pH, leveraging the basicity of the piperazine ring.

Opportunities for Analog Design and Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening and drug discovery. This compound is an ideal core scaffold for the synthesis of such libraries due to its multiple points of diversification.

A combinatorial library could be constructed by systematically modifying the N4-position of the piperazine ring. Using techniques like parallel synthesis, a wide array of functional groups can be introduced via standard chemical reactions.

Reaction TypeExample ReagentFunctional Group Introduced
Acylation Acid Chlorides (R-COCl)Amide
Sulfonylation Sulfonyl Chlorides (R-SO₂Cl)Sulfonamide
Reductive Amination Aldehydes/Ketones (R-CHO)Substituted Amine
Alkylation Alkyl Halides (R-X)Substituted Amine
Arylation Aryl Halides (Ar-X)Aryl Amine

Further diversity can be achieved by modifying the double bonds of the diallylamino group through reactions like hydrogenation, dihydroxylation, or epoxidation. This multi-pronged approach allows for the creation of a vast chemical space around the core structure, increasing the probability of identifying compounds with desired biological activities. The synthesis of piperazine libraries using both liquid-phase and solid-phase methods has been well-established, providing a clear path for developing analogs of this compound. nih.gov

Emerging Research Frontiers for Piperazine-Containing Compounds in Interdisciplinary Sciences

The piperazine scaffold continues to be a focal point of innovation at the intersection of chemistry, biology, and materials science. nih.govrsc.org Future research involving derivatives of this compound could contribute to several emerging frontiers.

Functional Materials: Beyond bioengineering, the ability of the diallyl groups to polymerize and the capacity of the piperazine ring to act as a ligand could be used to construct novel Metal-Organic Frameworks (MOFs) or functional polymers for applications in catalysis, gas separation, or sensing. rsc.org

Targeted Covalent Inhibitors: The allyl groups could potentially be engineered to act as weak electrophiles (Michael acceptors) after an isomerization step, enabling the design of targeted covalent inhibitors. This class of drugs forms a permanent bond with its target protein, often leading to enhanced potency and duration of action.

Advanced Anticancer Agents: The piperazine moiety is a key component of many successful kinase inhibitors used in cancer therapy. researchgate.netnih.gov New libraries of compounds derived from this compound could be screened to identify novel inhibitors of protein kinases or other important cancer targets.

Neurological and Psychiatric Drugs: Given the historical success of piperazine-containing compounds in treating CNS disorders, there remains significant interest in developing new agents with improved efficacy and side-effect profiles for conditions like depression, anxiety, and schizophrenia. researchgate.netmdpi.com The versatile scaffold of this compound provides a robust platform for generating novel candidates in this area.

The continued exploration of piperazine-based structures, exemplified by the potential of this compound, highlights the enduring value of this heterocyclic system in driving interdisciplinary scientific discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 1-[2-(Diallylamino)-ethyl]-piperazine and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives are synthesized by reacting amines (e.g., diallylamine) with halogenated intermediates (e.g., 2-chloroethylpiperazine) under reflux conditions in aprotic solvents like chlorobenzene. Post-synthesis, purification is achieved via column chromatography (e.g., alumina with hexane:acetone gradients). Characterization employs elemental analysis, 1H^1H-NMR (500 MHz), and 13C^{13}C-NMR (126 MHz) to confirm structure and purity .

Q. How can HPLC methods be optimized for analyzing piperazine derivatives like this compound?

  • Methodological Answer : Due to low UV activity, reversed-phase cation-exchange columns (e.g., Primesep 200) are preferred. Mobile phases with acetonitrile/water gradients and additives (e.g., formic acid) enhance retention. Detection via charged aerosol detection (CAD) or LC-MS improves sensitivity. Method validation includes testing linearity (1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%) .

Q. What experimental approaches determine the physicochemical properties of piperazine derivatives?

  • Methodological Answer : Key properties (e.g., solubility, logP) are assessed using shake-flask methods with HPLC quantification. Thermal stability is evaluated via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Diffusion coefficients in solvents are measured via Taylor dispersion techniques, validated against modified Stokes-Einstein equations .

Advanced Research Questions

Q. How do operational parameters influence the CO2_2 capture efficiency of piperazine-promoted solvents?

  • Methodological Answer : A factorial design can optimize parameters:

  • Flow rates : Gas-to-liquid ratios (0.5–2.0) tested in PTFE hollow fiber membrane contactors.
  • Temperature : Controlled between 20–60°C to balance absorption kinetics and solvent stability.
  • Concentration : K2_2CO3_3 (10–30 wt%) with piperazine (2–10 wt%) to maximize CO2_2 loading (mol CO2_2/mol amine).
    Data analysis includes ANOVA to identify synergistic effects and response surface modeling for optimal conditions .

Q. How are structure-activity relationship (SAR) studies applied to design piperazine-based therapeutics?

  • Methodological Answer : SAR involves:

  • Functional group variation : Substituting aryl groups (e.g., 4-fluorophenyl) to modulate serotonin receptor affinity.
  • Conformational analysis : Molecular docking (e.g., AutoDock Vina) evaluates coplanarity between aryl rings and piperazine nitrogen for 5-HT1A_{1A} binding.
  • Bioactivity assays : In vitro testing (e.g., IC50_{50} for antiplatelet activity) correlates substituent effects with potency .

Q. What computational strategies predict the biological activity and stability of piperazine derivatives?

  • Methodological Answer :

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in non-enzymatic transformations.
  • MD simulations : Evaluate solvation free energy and membrane permeability (e.g., BBB penetration) using CHARMM force fields.
  • QSAR models : Train on datasets (e.g., ChEMBL) with descriptors like TPSA and logP to forecast toxicity (LD50_{50}) .

Q. How is Raman microspectroscopy used to differentiate structural isomers of piperazine analogs?

  • Methodological Answer :

  • Spectral acquisition : Use 20 mW laser power with 128–256 scans to enhance resolution.
  • Multivariate analysis : Apply PCA to reduce dimensionality (e.g., PC2 explains 99% variance for benzylpiperazine isomers).
  • LDA classification : Separate isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak positions (600–800 cm1^{-1}) and intensity ratios .

Q. What methodologies assess the toxicity profile of modified piperazine derivatives?

  • Methodological Answer :

  • In vitro assays : MTT tests on HEK293 cells (48-h exposure) to determine IC50_{50}.
  • In vivo models : Acute toxicity (OECD 423) in rodents, monitoring LD50_{50} and histopathology.
  • Computational tools : ProTox-II predicts hepatotoxicity and carcinogenicity using structural alerts (e.g., nitro groups) .

Q. How does piperazine enhance solvent stability in industrial CO2_2 capture systems?

  • Methodological Answer : Piperazine reduces K2_2CO3_3 degradation by scavenging oxidative byproducts (e.g., sulfites). Accelerated aging tests (80°C, 7 days) with HPLC monitoring quantify piperazine loss (<5% via evaporation). Additives (e.g., nanoparticles) improve thermal stability, validated via FTIR tracking of carbonyl formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.